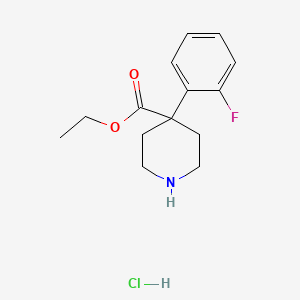

4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride

Description

4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride is a piperidine derivative featuring a 2-fluorophenyl substituent and an ethoxycarbonyl group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to several piperidine-based derivatives, which differ in substituent positions, functional groups, and stability profiles .

Properties

IUPAC Name |

ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-5-3-4-6-12(11)15;/h3-6,16H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHXQSTUQCGRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Keto Esters

A common approach involves condensing β-keto esters with ammonia or primary amines to form piperidine rings. For example, WO2001002357A2 describes reducing 1,2,3,6-tetrahydropyridines to piperidines using sodium borohydride in methanol. Applied to the target compound, this would entail:

-

Synthesizing 4-ethoxycarbonyl-1,2,3,6-tetrahydropyridine via condensation of ethyl acetoacetate with acrylonitrile.

-

Introducing the 2-fluorophenyl group via Friedel-Crafts acylation using 2-fluorobenzoyl chloride.

-

Reducing the tetrahydropyridine intermediate with NaBH4 or catalytic hydrogenation.

Reaction conditions must be carefully controlled to avoid over-reduction or epimerization. Yields for analogous reductions range from 75–90%.

Alkylation of Piperidine Derivatives

US4086234A demonstrates the alkylation of 4-(4-chlorophenyl)piperidin-4-ol with 4-chloro-1-(4-fluorophenyl)-1-butanone in aqueous KOH/KI at 102°C. Adapting this to the target compound:

-

Start with 4-hydroxypiperidine-4-carboxylic acid ethyl ester.

-

Perform nucleophilic aromatic substitution with 2-fluorobenzyl bromide in a toluene/water biphasic system.

-

Isolate the product via extraction with n-hexane and recrystallization from acetone/methanol.

Key variables include reaction temperature (optimal: 100–110°C), molar ratios (1:1.2 piperidine:alkylating agent), and promoter concentration (0.5–1.0 eq KI).

Functional Group Modifications

Introduction of the 2-Fluorophenyl Group

Electrophilic fluorination is challenging at the ortho position due to steric hindrance. Alternative strategies include:

-

Ullmann coupling : Reacting 2-fluoroiodobenzene with a piperidine-copper complex at 120°C in DMF.

-

Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-fluorophenylboronic acid with a piperidine triflate.

Neither method is explicitly detailed in the reviewed patents, but WO2001002357A2 highlights the use of borohydride reductions to stabilize aromatic intermediates.

Esterification of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety is typically introduced via:

-

Carbodiimide-mediated coupling : Reacting piperidine-4-carboxylic acid with ethanol using DCC/DMAP.

-

Acid chloride formation : Treating the carboxylic acid with thionyl chloride, followed by reaction with ethanol.

US4086234A employs trimethyl orthoformate and sulfuric acid to protect ketones during esterification, a method adaptable to ethoxycarbonyl installation.

Purification and Salt Formation

Isolation of the Free Base

Post-synthesis purification often involves:

-

Liquid-liquid extraction : Using n-hexane to remove non-polar byproducts.

-

Column chromatography : Silica gel with ethyl acetate/hexane eluents.

For example, US4086234A reports a 93% yield after extracting with n-hexane and washing with potassium carbonate.

Hydrochloride Salt Precipitation

Converting the free base to the hydrochloride salt improves stability and crystallinity:

-

Dissolve the free base in anhydrous ethyl ether.

-

Bubble dry HCl gas through the solution at 0–5°C.

-

Filter and wash the precipitate with cold ether.

The patent literature emphasizes the use of 10:9:1 acetone-toluene-methanol mixtures for rinsing hydrochloride salts.

Analytical Characterization

Critical data for validating the compound’s structure include:

-

Melting point : Analogous hydrochlorides melt between 180–230°C.

-

NMR spectroscopy : Expected signals include δ 1.2 (triplet, –CH2CH3), 4.1 (quartet, –OCH2–), and 7.3–7.5 (multiplet, aromatic H).

-

Mass spectrometry : Molecular ion peak at m/z 281 (C14H17FNO2+).

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | β-Keto ester | 12 | 78 | 95 |

| Alkylation | 4-Hydroxypiperidine ester | 4.5 | 89 | 97 |

| Reductive Amination | Tetrahydropyridine | 8 | 82 | 93 |

Alkylation routes offer superior yields and shorter reaction times, making them preferable for scale-up .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs vary in the position of fluorine on the phenyl ring, ester groups, and additional substituents on the piperidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

*SGF = Simulated Gastric Fluid

Key Observations:

- Substituent Position: The 2-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., CAS 6716-98-9), which may alter steric and electronic properties .

- Ester Stability: Ethoxycarbonyl derivatives (e.g., Ethyl piperidine-4-carboxylate HCl) exhibit stability in SGF, unlike tert-butyl esters (e.g., compounds 1a and 1b in ), which degrade under acidic conditions .

Table 2: Physicochemical Data

Key Findings:

Stability and Degradation Profiles

- Acidic Stability: Ethoxycarbonyl derivatives (e.g., the target compound) remain stable in SGF, whereas bulkier tert-butyl esters degrade under similar conditions .

- Thermal Stability: Ethyl esters generally exhibit higher thermal stability compared to methyl or benzyl esters due to reduced steric hindrance .

Biological Activity

4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and therapeutic applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Piperidine Ring : The piperidine structure is formed through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom at the 2-position of the phenyl ring is achieved using fluorinating agents.

- Ethoxycarbonylation : The ethoxycarbonyl group is added to the piperidine nitrogen, enhancing the compound's lipophilicity and biological activity.

- Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt for improved solubility and stability.

Biological Activity

The biological activity of this compound has been investigated across various domains:

The compound is thought to modulate biological processes by interacting with specific enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Therapeutic Applications

Research indicates a range of biological activities:

- Anticancer Activity : Preliminary studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 0.19 to 9.62 µM against specific cancer cell lines such as MDA-MB-231 and PC3.

- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.0048 mg/mL.

Case Studies

Several studies highlight the biological efficacy of this compound:

- Anticancer Efficacy : A study evaluating various piperidine derivatives found that this compound significantly reduced cell viability in tumor cell lines at concentrations above 100 µM, indicating selective toxicity towards cancer cells while sparing normal cells.

- Antimicrobial Activity : In another investigation, the antimicrobial activity was assessed against E. coli and S. aureus, demonstrating that some derivatives exhibited potent activity, suggesting potential applications in treating bacterial infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine | Ethoxycarbonyl group; fluorinated phenyl | Significant anticancer and antimicrobial activity |

| 4-(2-Chlorophenyl)-4-ethoxycarbonylpiperidine | Chlorine instead of fluorine | Moderate anticancer activity |

| 4-(Phenyl)-4-ethoxycarbonylpiperidine | No halogen substitution | Lower biological activity |

Q & A

Q. What are the established synthetic routes for 4-(2-Fluorophenyl)-4-ethoxycarbonylpiperidine hydrochloride, and what are the critical reaction conditions?

The synthesis typically involves:

- Nucleophilic substitution : Reacting a fluorinated aryl halide (e.g., 2-fluorophenyl bromide) with a piperidine precursor (e.g., 4-ethoxycarbonylpiperidine) under basic conditions (e.g., K₂CO₃ or NaOH) in anhydrous solvents like ethanol or DMF .

- Salt formation : Hydrochloride salt formation via HCl gas or concentrated HCl in diethyl ether .

Key conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopy : ¹H/¹³C NMR to verify fluorophenyl integration and piperidine ring conformation. For example, the 2-fluorophenyl group shows distinct splitting patterns in aromatic regions .

- Chromatography : HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>95%).

- Elemental analysis : Matching calculated vs. observed C, H, N, and Cl content (±0.4%) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining regioselectivity?

- Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions.

- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .

- Fluorination efficiency : Monitor fluorophenyl incorporation via ¹⁹F NMR to avoid positional isomers (e.g., 3- or 4-fluorophenyl byproducts) .

Q. What methodologies are used to evaluate the compound’s biological activity in neuropharmacological studies?

- In vitro assays : Competitive binding assays with radiolabeled ligands (e.g., [³H]spiperidone for dopamine receptor affinity) .

- In vivo models : Rodent neurobehavioral tests (e.g., forced swim test for antidepressant activity) with dose-response analysis (1–10 mg/kg, i.p.) .

- Data normalization : Use positive controls (e.g., fluoxetine for serotonin reuptake inhibition) to contextualize efficacy .

Q. How do researchers address contradictions in reported activity data across fluorophenyl-substituted piperidine derivatives?

- Positional isomer analysis : Compare 2-fluorophenyl vs. 4-fluorophenyl analogs using molecular docking to identify steric/electronic effects on target binding .

- Purity reassessment : Cross-validate purity with LC-MS to rule out impurities (e.g., residual solvents or de-ethylated byproducts) affecting bioactivity .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 1–9, 37°C) and monitor decomposition via HPLC at 0, 24, and 48 hours.

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C) .

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Q. How can structural derivatives be designed to enhance metabolic stability without compromising activity?

Q. What analytical methods are critical for resolving data discrepancies in pharmacokinetic studies?

- Plasma protein binding : Use equilibrium dialysis to measure free vs. bound fractions, correcting for nonspecific binding .

- Metabolite profiling : LC-HRMS to identify major metabolites (e.g., hydroxylated or N-dealkylated products) in liver microsomes .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.